molecular formula C8H16N2O B3338055 1-Isopropylpiperidin-4-one oxime CAS No. 832741-00-1

1-Isopropylpiperidin-4-one oxime

Cat. No.: B3338055
CAS No.: 832741-00-1
M. Wt: 156.23 g/mol
InChI Key: RMFFSKKIWBIELK-UHFFFAOYSA-N
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Description

1-Isopropylpiperidin-4-one oxime is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable research chemical.

Preparation Methods

The synthesis of 1-Isopropylpiperidin-4-one oxime typically involves the reaction of 1-Isopropylpiperidin-4-one with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxime derivative .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Isopropylpiperidin-4-one oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Isopropylpiperidin-4-one oxime has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used as a corrosion inhibitor for mild steel in acidic environments, demonstrating its practical applications in industrial settings

Comparison with Similar Compounds

1-Isopropylpiperidin-4-one oxime can be compared with other piperidin-4-one oxime derivatives, such as:

  • 1,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
  • 3,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
  • 3-Isopropyl-2,6-diphenyl piperidin-4-one oxime

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(2)10-5-3-8(9-11)4-6-10/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFFSKKIWBIELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284663
Record name 1-(1-Methylethyl)-4-piperidinone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832741-00-1
Record name 1-(1-Methylethyl)-4-piperidinone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-4-piperidinone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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